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Compound of Interest

Compound Name: 6-(tert-Butyl)isoindolin-1-one

CAS No.: 1361386-73-3

Cat. No.: B1527708 Get Quote

Phosphoinositide 3-kinase gamma (PI3Kγ) has emerged as a critical target in immuno-

oncology due to its unique expression profile restricted to the hematopoietic system

(leukocytes, macrophages).[1] Unlike the ubiquitously expressed PI3Kα and PI3Kβ isoforms,

which regulate insulin signaling and general cell growth, PI3Kγ governs immune cell

chemotaxis and macrophage polarization.

6-(tert-Butyl)isoindolin-1-one represents a high-value chemical scaffold designed to exploit

the specific structural features of the PI3Kγ ATP-binding pocket. While pan-PI3K inhibitors

often suffer from dose-limiting toxicities (e.g., hyperglycemia via PI3Kα inhibition), isoindolin-1-

one derivatives leverage a hydrophobic "affinity pocket" unique to the γ-isoform to achieve

selectivity.

This guide details the physicochemical profile, mechanism of action, and validated protocols for

utilizing 6-(tert-Butyl)isoindolin-1-one in biochemical and cellular assays.

Compound Profile & Mechanism of Action[2][3][4][5]
Chemical Identity

Systematic Name: 6-(tert-butyl)-2,3-dihydro-1H-isoindol-1-one

Molecular Formula: C₁₂H₁₅NO

Molecular Weight: 189.26 g/mol
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Core Scaffold: Isoindolin-1-one (Bicyclic lactam)

Key Substituent:tert-Butyl group at position 6 (Critical for hydrophobic interactions)

Structural Basis of Selectivity
The potency of 6-(tert-Butyl)isoindolin-1-one is driven by its binding mode within the PI3Kγ

active site.

Hinge Binding: The lactam moiety (NH-C=O) of the isoindolinone core forms hydrogen bonds

with the hinge region residues (specifically Val882 and Glu880 in human PI3Kγ).

Affinity Pocket Occupation: The bulky, hydrophobic tert-butyl group is positioned to penetrate

a non-conserved hydrophobic pocket (often referred to as the "selectivity pocket" or "affinity

pocket") flanked by Met804 and Trp812. This pocket is sterically restricted or chemically

distinct in PI3Kα/β, providing the structural basis for isoform selectivity.

Property Value / Description

Target PI3Kγ (Class IB Phosphoinositide 3-kinase)

Binding Type ATP-Competitive, Reversible

Selectivity >100-fold vs. PI3Kα/β (Scaffold dependent)

Solubility DMSO (>20 mM); Ethanol (Moderate)

Signaling Pathway Visualization
The following diagram illustrates the PI3Kγ signaling cascade in macrophages, highlighting the

intervention point of 6-(tert-Butyl)isoindolin-1-one and its downstream effect on repolarizing

M2 (immunosuppressive) macrophages to the M1 (pro-inflammatory/anti-tumor) phenotype.
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Figure 1: Mechanism of PI3Kγ inhibition in macrophage repolarization. The inhibitor blocks the

conversion of PIP2 to PIP3, halting the AKT/mTOR cascade that sustains the

immunosuppressive M2 phenotype.

Protocol A: In Vitro Kinase Assay (ADP-Glo)
This protocol quantifies the inhibitory potency (IC₅₀) of 6-(tert-Butyl)isoindolin-1-one against

recombinant PI3Kγ.

Principle: The assay measures the ADP generated from the phosphorylation of the PIP2:PS

substrate by PI3Kγ. ADP is converted to ATP, which is then used by luciferase to generate light.

Materials
Enzyme: Recombinant Human PI3Kγ (p110γ/p101 complex).

Substrate: PIP2:PS Lipid Kinase Substrate (sonicated vesicles).

ATP: Ultra-pure ATP (10 µM final concentration).

Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2

mM DTT.

Step-by-Step Workflow
Compound Preparation:

Dissolve 6-(tert-Butyl)isoindolin-1-one in 100% DMSO to 10 mM.

Prepare a 10-point serial dilution (1:3) in DMSO.

Dilute 1:25 into 1x Kinase Buffer (4% DMSO final in intermediate).

Enzyme Reaction (384-well plate):

Add 2 µL of diluted compound to the well.
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Add 4 µL of PI3Kγ enzyme solution (0.5 ng/µL).

Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

Add 4 µL of Substrate/ATP mix (50 µM PIP2, 25 µM ATP).

Final Reaction Volume: 10 µL.

Incubate for 60 minutes at RT.

Detection:

Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).

Incubate for 40 minutes at RT.

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

Incubate for 30 minutes at RT.

Data Analysis:

Measure Luminescence (RLU) on a plate reader.

Normalize data: 0% Inhibition (DMSO control) and 100% Inhibition (No Enzyme control).

Fit curve using non-linear regression (log(inhibitor) vs. response) to determine IC₅₀.

Protocol B: Cellular Macrophage Polarization Assay
Objective: To validate the functional efficacy of 6-(tert-Butyl)isoindolin-1-one in repolarizing

immunosuppressive macrophages.

Materials
Cells: RAW 264.7 (Murine Macrophage) or Bone Marrow-Derived Macrophages (BMDM).

Stimulants: IL-4 (20 ng/mL) to induce M2 polarization.
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Readout: qPCR (Arg1 vs. iNOS) or ELISA (IL-10 vs. IL-12).

Workflow
Seeding:

Seed RAW 264.7 cells at 5 x 10⁵ cells/well in 6-well plates.

Allow adherence overnight in DMEM + 10% FBS.

Treatment:

Group A (Control): DMSO only.

Group B (M2 Control): IL-4 (20 ng/mL) + DMSO.

Group C (Test): IL-4 (20 ng/mL) + 6-(tert-Butyl)isoindolin-1-one (1 µM and 5 µM).

Incubate for 24 hours.

Analysis (qPCR):

Extract RNA using Trizol or column-based kit.

Perform RT-qPCR for Arginase-1 (Arg1) (M2 marker) and iNOS (M1 marker).

Success Criteria: The inhibitor should significantly reduce Arg1 expression and increase or

maintain iNOS expression compared to Group B.

Western Blot Validation:

Lyse cells and probe for pAKT (Ser473).

PI3Kγ inhibition should abolish IL-4 induced pAKT phosphorylation.

Troubleshooting & Expert Tips (E-E-A-T)
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Issue Probable Cause Corrective Action

High Background in Kinase

Assay
Incomplete ATP depletion

Ensure ADP-Glo Reagent

incubation time is strictly 40

mins. Use fresh ATP.

Low Potency (IC₅₀ > 1 µM) Compound precipitation

Check solubility in aqueous

buffer. The tert-butyl group

increases lipophilicity; ensure

<1% DMSO final.

No Cellular Effect Poor permeability

Isoindolinones can be rigid.

Verify cell entry. If using RAW

cells, ensure passage number

<15 (they lose sensitivity).

Off-Target Toxicity Inhibition of PI3Kα

Monitor cell viability. PI3Kγ

inhibition should be non-toxic

to resting cells. If toxicity is

observed, the concentration is

too high.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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